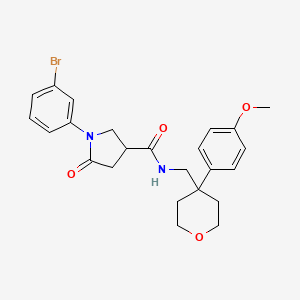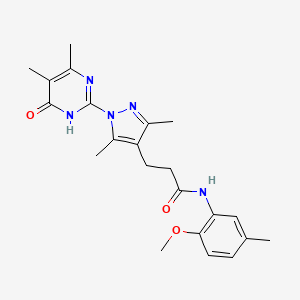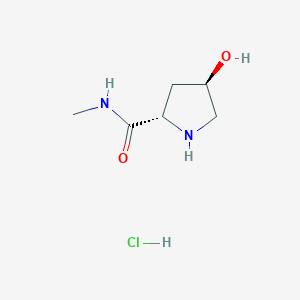![molecular formula C23H25N3O3S2 B2430909 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 683261-55-4](/img/structure/B2430909.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole ring, and a sulfamoyl group. These functional groups are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzamide derivative with a thiazole derivative. The exact synthetic route would depend on the available starting materials and the desired conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole ring, and a sulfamoyl group. The orientation of these groups in the molecule could affect its physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the benzamide group might undergo hydrolysis, while the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl group might increase its water solubility, while the benzamide group might contribute to its stability .Scientific Research Applications
Microwave Assisted Synthesis
In a study by Ulus et al. (2016), a related compound, 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, was used to synthesize acridine-acetazolamide conjugates. These conjugates were investigated for their inhibition effects on human carbonic anhydrase isoforms, showing inhibition in low micromolar and nanomolar ranges (Ulus et al., 2016).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized substituted benzamides, including a compound structurally similar to the one , for evaluation against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).
Chemical Reaction Studies
Jenny and Heimgartner (1989) investigated the formation of certain thiazine-carboxylate derivatives from related thiazol-ones. This study contributes to understanding the chemical behavior of thiazol-based compounds in different reactions (Jenny & Heimgartner, 1989).
Synthesis of Pyrazole Derivatives
Gein et al. (2019) synthesized pyrazole-carboxamides using a compound similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. These compounds were tested for analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019).
Antimicrobial Agent Synthesis
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, similar to the compound , for use as antimicrobial agents. These compounds showed promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-26(19-10-6-3-7-11-19)31(28,29)20-14-12-18(13-15-20)22(27)25-23-24-21(16-30-23)17-8-4-2-5-9-17/h2,4-5,8-9,12-16,19H,3,6-7,10-11H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZDLTIPAVXKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2430827.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2430829.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2430830.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2430833.png)
![Methyl 5-[(6-phenylpyrimidin-4-ylthio)methyl]furan-2-carboxylate](/img/structure/B2430834.png)



![6-Tert-butyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2430843.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2430845.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2430846.png)
![N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2430847.png)
